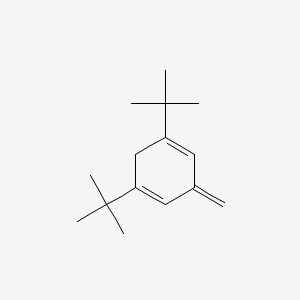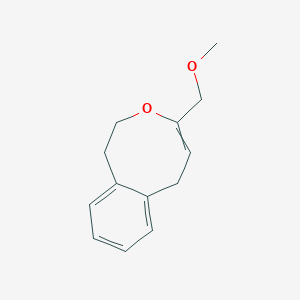![molecular formula C18H25NO5Si B12528328 2-{Phenyl[3-(trimethoxysilyl)propyl]amino}benzene-1,4-diol CAS No. 680223-26-1](/img/structure/B12528328.png)
2-{Phenyl[3-(trimethoxysilyl)propyl]amino}benzene-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{Phenyl[3-(trimethoxysilyl)propyl]amino}benzene-1,4-diol is a complex organic compound that features both phenyl and silane groups. This compound is notable for its unique structure, which combines aromatic and silane functionalities, making it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Phenyl[3-(trimethoxysilyl)propyl]amino}benzene-1,4-diol typically involves a multi-step process. One common method includes the reaction of 3-(trimethoxysilyl)propylamine with 2-bromo-1,4-dihydroxybenzene under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-{Phenyl[3-(trimethoxysilyl)propyl]amino}benzene-1,4-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-{Phenyl[3-(trimethoxysilyl)propyl]amino}benzene-1,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Investigated for its potential as a bioactive compound in drug development.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its silane functionality.
Wirkmechanismus
The mechanism by which 2-{Phenyl[3-(trimethoxysilyl)propyl]amino}benzene-1,4-diol exerts its effects involves interactions with various molecular targets. The hydroxyl groups can participate in hydrogen bonding, while the silane group can form covalent bonds with other silane-containing compounds. These interactions can influence the compound’s reactivity and stability, making it useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar in having hydroxyl groups on the benzene ring but lacks the silane functionality.
Resorcinol (1,3-dihydroxybenzene): Another dihydroxybenzene isomer with different hydroxyl group positioning.
Hydroquinone (1,4-dihydroxybenzene): Shares the same hydroxyl group positioning but lacks the phenyl and silane groups.
Uniqueness
2-{Phenyl[3-(trimethoxysilyl)propyl]amino}benzene-1,4-diol is unique due to its combination of aromatic and silane functionalities, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring both organic and inorganic characteristics.
Eigenschaften
CAS-Nummer |
680223-26-1 |
|---|---|
Molekularformel |
C18H25NO5Si |
Molekulargewicht |
363.5 g/mol |
IUPAC-Name |
2-[N-(3-trimethoxysilylpropyl)anilino]benzene-1,4-diol |
InChI |
InChI=1S/C18H25NO5Si/c1-22-25(23-2,24-3)13-7-12-19(15-8-5-4-6-9-15)17-14-16(20)10-11-18(17)21/h4-6,8-11,14,20-21H,7,12-13H2,1-3H3 |
InChI-Schlüssel |
ITRPIBPVNWSBAI-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](CCCN(C1=CC=CC=C1)C2=C(C=CC(=C2)O)O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[(Octane-1-sulfonyl)amino]phenyl}-3-oxobutanamide](/img/structure/B12528246.png)
![4-[3-(Methoxymethoxy)propoxy]butane-1,2,3-triol](/img/structure/B12528247.png)

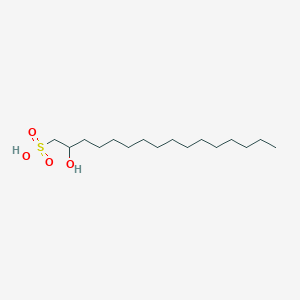
![1H-Benzimidazole-1-sulfonamide, N-[(2-thiazolylamino)carbonyl]-](/img/structure/B12528271.png)
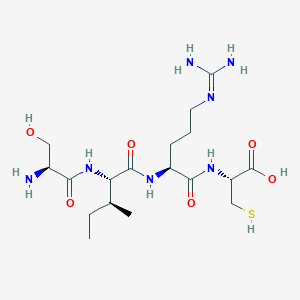


![acetic acid;N-[6-(hydrazinylmethylideneamino)hexyl]decanamide](/img/structure/B12528302.png)
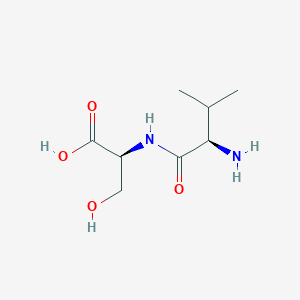
![Methyl 3-[4-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12528331.png)
phosphanium bromide](/img/structure/B12528337.png)
